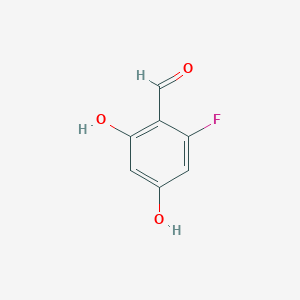

2-Fluoro-4,6-dihydroxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,6-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJJWYKKRZWLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=O)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621461 | |

| Record name | 2-Fluoro-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170282-90-3 | |

| Record name | 2-Fluoro-4,6-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Fluoro 4,6 Dihydroxybenzaldehyde and Analogues

De Novo Synthesis of 2-Fluoro-4,6-dihydroxybenzaldehyde

De novo synthesis refers to the construction of the target molecule from simpler, readily available starting materials. For this compound, this typically involves multi-step organic synthesis routes and regioselective functionalization approaches.

Multi-step Organic Synthesis Routes

A documented multi-step synthesis of this compound starts from 3-fluorophenol (B1196323). This process involves a sequence of protection, halogenation, Grignard reaction, formylation, and deprotection steps. google.com

A representative synthetic sequence is outlined below:

Protection of the Hydroxyl Group: The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent it from interfering with subsequent reactions. A common protecting group for this purpose is the isopropyl group. google.com

Bromination: The protected 3-fluorophenol then undergoes bromination to introduce a bromine atom at a position that will later be converted to the aldehyde group. google.com

Grignard Reagent Formation and Formylation: The resulting bromo-derivative is converted into a Grignard reagent. This organometallic intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. google.com

Deprotection: The final step involves the removal of the protecting group to yield the desired this compound. google.com

This multi-step approach allows for the controlled construction of the target molecule, although it requires several distinct synthetic operations.

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect of synthesizing substituted aromatic compounds. In the context of this compound, achieving the correct substitution pattern on the benzene (B151609) ring is paramount.

One key regioselective reaction is the formylation of a fluorinated resorcinol (B1680541) (2-fluoro-1,3-dihydroxybenzene). Resorcinol and its derivatives are highly activated towards electrophilic aromatic substitution, and the directing effects of the hydroxyl groups and the fluorine atom will influence the position of the incoming formyl group. While specific literature on the direct formylation of 2-fluororesorcinol (B25742) is not abundant, established formylation methods for phenols, such as the Vilsmeier-Haack, Gattermann, and Duff reactions, are applicable. chemistrysteps.comwikipedia.org

The Vilsmeier-Haack reaction, for instance, employs a phosphine (B1218219) oxide and N,N-dimethylformamide to generate the Vilsmeier reagent, which acts as the electrophile. chemistrysteps.comorganic-chemistry.orgcambridge.orgthieme-connect.de The regioselectivity of this reaction on a substituted phenol (B47542) is governed by the electronic and steric effects of the substituents.

Synthesis via Precursor Modification

An alternative to de novo synthesis is the modification of a precursor that already contains the core aromatic ring with some of the required functional groups.

Derivatization of Fluorinated Aromatic Compounds

This approach starts with a fluorinated aromatic compound and introduces the hydroxyl and aldehyde functionalities. For example, a suitable precursor could be a fluorinated phenol or a fluorinated aromatic ether.

A patented method describes the synthesis of 2-fluoro-4-hydroxybenzaldehyde (B1296990) starting from 3-fluorophenol. google.com In this process, the hydroxyl group is first protected, for instance, as a methoxy (B1213986) or isopropoxy ether. This is followed by a series of reactions including bromination and formylation via a Grignard reagent, and subsequent deprotection to reveal the hydroxyl group. google.com

Hydroxylation and Formylation Strategies

Introducing hydroxyl and formyl groups onto a fluorinated benzene ring are key transformations.

Hydroxylation of a fluorinated benzaldehyde (B42025) could be a potential route, although direct hydroxylation of aromatic rings can sometimes be challenging and may lack regioselectivity.

Formylation of a fluorinated dihydroxybenzene (fluororesorcinol) is a more direct approach. As mentioned earlier, classic formylation reactions can be employed. The choice of formylation agent and reaction conditions is crucial for achieving the desired regioselectivity. For instance, the Gattermann reaction utilizes hydrogen cyanide and a Lewis acid catalyst to introduce a formyl group onto activated aromatic rings. wikipedia.org

Analogous Synthetic Pathways from Dihydroxybenzaldehydes

The synthesis of this compound can be conceptually derived from the known synthetic pathways for its non-fluorinated analog, 2,4-dihydroxybenzaldehyde (B120756). A common industrial preparation of 2,4-dihydroxybenzaldehyde involves the Vilsmeier-Haack reaction with resorcinol. google.com

A plausible analogous pathway to the target molecule would be the direct fluorination of 2,4-dihydroxybenzaldehyde. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for the fluorination of electron-rich aromatic compounds. The regioselectivity of this reaction would be influenced by the directing effects of the existing hydroxyl and aldehyde groups.

Furthermore, the selective protection of one of the hydroxyl groups in 2,4-dihydroxybenzaldehyde, followed by fluorination and deprotection, represents another viable strategy. The regioselective protection of dihydroxybenzaldehydes has been reported, which could be adapted for this purpose. mdpi.com

Below is a table summarizing the key synthetic strategies discussed:

| Synthetic Strategy | Starting Material Example | Key Reactions | Reference |

| De Novo Synthesis (Multi-step) | 3-Fluorophenol | Protection, Bromination, Grignard Reaction, Formylation, Deprotection | google.com |

| De Novo Synthesis (Regioselective) | 2-Fluororesorcinol | Vilsmeier-Haack, Gattermann, or Duff Formylation | chemistrysteps.comwikipedia.org |

| Precursor Modification | 3-Fluorophenol | Protection, Bromination, Formylation, Deprotection | google.com |

| Analogous Pathway | 2,4-Dihydroxybenzaldehyde | Electrophilic Fluorination | N/A |

Vilsmeier-Haack Reaction Modifications for Hydroxybenzaldehydes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds. researchgate.netgoogle.comajrconline.orgijpcbs.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The resulting electrophilic iminium species then attacks the aromatic ring, leading to the formation of an aldehyde after hydrolysis. google.comijpcbs.com

For highly activated substrates like phenols and their derivatives, the reaction conditions can be modified to control regioselectivity and improve yields. In the case of synthesizing this compound from fluorophloroglucinol (1-fluoro-3,5-dihydroxybenzene), the strong electron-donating nature of the hydroxyl groups and the fluorine atom directs the formylation to the ortho position between the two hydroxyl groups.

Key modifications for the formylation of hydroxybenzaldehydes often involve the choice of solvent and the stoichiometry of the reagents. Acetonitrile (B52724) is a commonly used solvent, and the reaction is often carried out at low temperatures to control the reactivity and prevent side reactions. google.com The use of a slight excess of the Vilsmeier reagent is typical to ensure complete conversion of the starting material.

A general procedure for the Vilsmeier-Haack formylation of a phenol involves the slow addition of the phenol to a pre-formed Vilsmeier reagent at a reduced temperature, followed by a period of stirring at room temperature or gentle heating to complete the reaction. The reaction mixture is then quenched with water or an aqueous base to hydrolyze the intermediate iminium salt and liberate the aldehyde product.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

| Resorcinol | POCl₃, DMF | Acetonitrile | -15°C to 30°C | 69-70% | google.com |

| Phenol | CHCl₃, NaOH | Water/Ethanol (B145695) | 65-70°C | 35-45% | youtube.com |

| p-Cresol | Hexamine, Glyceroboric acid | Glycerol | 150-160°C | ~20% | nih.gov |

Grignard Reagent-Based Formylation of Halogenated Phenols

An alternative strategy for the synthesis of hydroxybenzaldehydes involves the use of Grignard reagents. This method is particularly useful when direct formylation of the phenol is challenging or leads to undesirable side products. The general approach involves the protection of the hydroxyl groups, followed by halogenation of the aromatic ring. The resulting halogenated phenol derivative is then converted into a Grignard reagent, which is subsequently formylated using a suitable formylating agent like N,N-dimethylformamide (DMF). wikipedia.org

For the synthesis of this compound, this would entail a multi-step process. First, the hydroxyl groups of fluorophloroglucinol would be protected, for instance, as methoxymethyl (MOM) ethers. The protected fluorophloroglucinol would then be brominated or iodinated at the 2-position. The resulting di-protected 2-halo-fluorophloroglucinol is then reacted with magnesium metal to form the corresponding Grignard reagent. This organometallic intermediate is then treated with DMF, followed by acidic workup to yield the protected this compound. Finally, deprotection of the hydroxyl groups would afford the target molecule.

A patent for the preparation of the related compound, 2-fluoro-4-hydroxybenzaldehyde, describes a similar Grignard-based approach starting from 3-fluorophenol. google.com The phenolic hydroxyl group is first protected, followed by bromination, Grignard reagent formation, formylation with DMF, and subsequent deprotection.

| Starting Material | Key Steps | Formylating Agent | Key Intermediates | Reference |

| 3-Fluorophenol | Protection, Bromination, Grignard Formation, Deprotection | DMF | 1-Bromo-2-fluoro-4-isopropoxybenzene | google.com |

| Halogenated Phenol | Grignard Formation | DMF | Arylmagnesium halide | wikipedia.org |

Continuous Flow Synthesis Techniques for Related Benzaldehyde Derivatives

Continuous flow synthesis has emerged as a powerful technology in chemical manufacturing, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. thermofisher.com The application of continuous flow techniques to the synthesis of benzaldehyde derivatives has been explored, demonstrating the potential for more efficient and controlled production processes.

For instance, a continuous flow method for preparing benzaldehyde from the hydrolysis of benzyl (B1604629) dichloride in a microchannel reactor has been reported. semanticscholar.org This method significantly reduces reaction times from hours to minutes compared to traditional batch processes. While not directly applied to this compound, this technology could be adapted for its synthesis.

A hypothetical continuous flow process for the Vilsmeier-Haack formylation of fluorophloroglucinol could involve pumping separate streams of the fluorophloroglucinol solution and the pre-formed Vilsmeier reagent into a microreactor. The precise control over stoichiometry, residence time, and temperature within the microreactor could lead to improved yields and selectivity, minimizing the formation of by-products that can occur in batch reactions with highly reactive substrates. The output stream from the reactor would then be subjected to an in-line quenching and work-up procedure to isolate the desired product.

| Reaction Type | Key Features of Continuous Flow | Potential Advantages | Reference |

| Hydrolysis of Benzyl Dichloride | Microchannel reactor, rapid heating and mixing | Reduced reaction time, improved safety | semanticscholar.org |

| Multi-step Synthesis | In-line purification, automated control | Increased efficiency, higher yields | thermofisher.com |

Chemical Reactivity and Derivatization Chemistry of 2 Fluoro 4,6 Dihydroxybenzaldehyde

Aldehyde Group Transformations

The aldehyde functional group in 2-Fluoro-4,6-dihydroxybenzaldehyde is a primary site for various chemical reactions, enabling the construction of diverse molecular scaffolds.

Condensation Reactions with Amines (Schiff Base Formation)

The condensation of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. These reactions can be carried out in solvents like ethanol (B145695). sbmu.ac.irrsc.org The resulting Schiff bases are often stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen. conicet.gov.ar

The formation of the azomethine group (C=N) in the Schiff base can be confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, the signal for the azomethine proton typically appears in the range of δ 8.0-9.24 ppm. sbmu.ac.irconicet.gov.ar Infrared (IR) spectroscopy also provides evidence for Schiff base formation, with the C=N stretching vibration appearing around 1614-1643 cm⁻¹. conicet.gov.arijser.in

Schiff bases derived from dihydroxybenzaldehydes have been investigated for their ability to form metal complexes. sbmu.ac.irijser.innih.gov These complexes have shown potential applications in various fields due to their interesting structural and electronic properties.

Aldol (B89426) Condensation Pathways

The aldehyde group of this compound can participate in aldol condensation reactions. This reaction involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. sigmaaldrich.commagritek.com The reaction is typically catalyzed by an acid or a base. sigmaaldrich.com

For example, 3-Fluoro-4-hydroxybenzaldehyde (B106929), a related compound, is used in the synthesis of curcuminoid analogues through aldol condensation with ketones. ossila.com While specific examples of aldol condensation with this compound are not extensively detailed in the provided search results, the general principles of aldol condensation are well-established and applicable. sigmaaldrich.commagritek.comyoutube.com The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl groups can influence the reactivity of the aldehyde group in these reactions.

Hydrazone Formation and Related Reactions

This compound reacts with hydrazine (B178648) and its derivatives to form hydrazones. This condensation reaction is a common method for synthesizing these compounds. nih.govnih.gov For instance, the reaction of 2,4-dihydroxybenzaldehyde (B120756) with various hydrazides in methanol (B129727) or ethanol yields the corresponding hydrazones. nih.gov Similarly, 3-fluoro-4-hydroxybenzaldehyde can be condensed with phenylhydrazine (B124118) derivatives to form hydrazones. ossila.com

The formation of hydrazones can be confirmed by various spectroscopic techniques. The resulting compounds, which contain the –CO–NH–N=CH– moiety, have been explored for their biological activities. nih.gov

Phenolic Hydroxyl Group Derivatizations

The two phenolic hydroxyl groups in this compound offer opportunities for further functionalization through various derivatization reactions.

Selective Alkylation and Acylation

The selective alkylation of dihydroxybenzaldehydes can be challenging due to the presence of two hydroxyl groups with similar reactivity. However, regioselective alkylation can be achieved under specific reaction conditions. For 2,4-dihydroxybenzaldehyde, methods have been developed for the regioselective alkylation of the 4-hydroxyl group. nih.govnih.gov This is often attributed to the intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl group, which reduces the nucleophilicity of the 2-hydroxyl group. mdpi.com

A reported method for the regioselective 4-alkylation of 2,4-dihydroxybenzaldehyde involves using cesium bicarbonate as a base in acetonitrile (B52724) at 80°C. nih.govnih.gov This method has been shown to be effective for a range of alkyl halides, providing the 4-alkoxy-2-hydroxybenzaldehyde derivatives in good yields. nih.gov While this specific method has been applied to the non-fluorinated analogue, similar principles of regioselectivity could potentially be applied to this compound, although the electronic effect of the fluorine atom would need to be considered.

Etherification and Esterification Reactions

The phenolic hydroxyl groups can undergo etherification and esterification to yield the corresponding ethers and esters. Etherification can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base. As mentioned in the selective alkylation section, controlling the regioselectivity is a key consideration. Reductive etherification has also been reported for hydroxybenzaldehydes using a catalyst in the presence of an alcohol, which acts as both the solvent and the alkylating agent. osti.gov

Esterification is typically carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or an acid catalyst. These reactions convert the hydroxyl groups into ester functionalities, which can alter the chemical and physical properties of the molecule.

Aromatic Ring Functionalization

The functionalization of the benzene (B151609) ring in this compound is complex due to the competing electronic effects of its substituents. The hydroxyl groups are strong activating groups that donate electron density, while the aldehyde and fluorine are deactivating, withdrawing electron density.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. aakash.ac.in The position of this substitution is directed by the existing substituents.

Hydroxyl (-OH) Groups: The two hydroxyl groups at positions 4 and 6 are powerful activating groups. stackexchange.com Through their strong positive mesomeric (+M) or resonance effect, they donate lone-pair electrons to the aromatic ring, significantly increasing its nucleophilicity. libretexts.org This effect makes the ring much more reactive towards electrophiles than benzene itself and strongly directs incoming electrophiles to the positions ortho and para to them. aakash.ac.inmasterorganicchemistry.com

Aldehyde (-CHO) Group: The aldehyde group is a deactivating group. tiwariacademy.com It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative mesomeric effect (-M), making the ring less reactive. libretexts.org This deactivation is most pronounced at the ortho and para positions, thus the aldehyde group is considered a meta-director. tiwariacademy.comlibretexts.org

| Substituent | Effect on Reactivity | Directing Influence | Primary Electronic Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | +M (Resonance Donation) libretexts.org |

| -CHO (Aldehyde) | Strongly Deactivating | Meta | -M (Resonance Withdrawal), -I (Inductive Withdrawal) libretexts.org |

| -F (Fluorine) | Deactivating | Ortho, Para | -I (Inductive Withdrawal) > +M (Resonance Donation) vaia.comcsbsju.edu |

Nucleophilic aromatic substitution (SNA_r_) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

In this compound, the fluorine atom can act as a leaving group in SNA_r_ reactions. The rate of this reaction is enhanced by the presence of the electron-withdrawing aldehyde group, which helps to stabilize the negatively charged Meisenheimer intermediate. Fluorine is an excellent leaving group in this context due to the high polarity of the C-F bond. While specific studies on this compound are not prevalent, research on similar fluorinated aldehydes demonstrates this reactivity. For instance, fluorinated benzaldehydes react smoothly with nucleophiles like dimethylamine (B145610) in moderate to excellent yields. sci-hub.se The reaction is often carried out in the presence of a base in a polar aprotic solvent.

| Nucleophile | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Amines (e.g., Phenothiazine) | Mild base (e.g., K₂CO₃), DMF, 60 °C | Aryl-amine | sci-hub.se |

| Alcohols/Phenols | Base (e.g., K₂CO₃), DMSO, 140 °C | Aryl-ether | sci-hub.se |

| Dimethylamine (from DMF) | KOH, 95 °C | Dimethylaniline derivative | sci-hub.se |

Complexation and Coordination Chemistry

The presence of hydroxyl and aldehyde groups in a specific arrangement on the aromatic ring makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry.

This compound is a valuable precursor for designing polydentate ligands, most commonly through the formation of Schiff bases. researchgate.net A Schiff base is formed via the condensation reaction between the aldehyde group and a primary amine. nih.gov This reaction creates an imine (-C=N-) functional group, which introduces an additional coordination site (the imine nitrogen).

By selecting appropriate amines, a wide variety of ligands with different denticities (the number of donor atoms) and electronic properties can be synthesized. For instance, condensation with a simple amine like α-naphthylamine can produce a bidentate ligand. sbmu.ac.ir Using diamines like ethylenediamine (B42938) would result in a tetradentate N₂O₂ ligand, capable of forming very stable complexes with transition metals. nih.gov The fluorine atom and the second hydroxyl group at the para position can be used to modulate the electronic properties and stability of the resulting metal complexes. sci-hub.se

The hydroxyl group at position 6 is ortho to the aldehyde group at position 1. This arrangement is crucial for chelation. The molecule can act as a bidentate ligand, coordinating to a metal ion through the oxygen of the deprotonated ortho-hydroxyl group and the oxygen of the aldehyde group, forming a stable six-membered chelate ring.

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 4,6 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides information about the carbon-hydrogen framework of a molecule. For 2-Fluoro-4,6-dihydroxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, are employed for complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aldehyde, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine and hydroxyl substituents.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

Hydroxyl Protons (-OH): Two separate broad singlets are expected for the hydroxyl protons at C-4 and C-6. Their chemical shifts can vary depending on the solvent, concentration, and temperature but are generally found in the region of δ 5.0-12.0 ppm. Intramolecular hydrogen bonding between the C-6 hydroxyl group and the adjacent aldehyde may cause one of these signals to appear further downfield.

Aromatic Protons: The aromatic region will show two signals for the protons at C-3 and C-5.

The proton at C-5 is expected to appear as a doublet, with coupling to the proton at C-3.

The proton at C-3 will likely appear as a doublet of doublets due to coupling with both the C-5 proton and the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | s (singlet) | - |

| 4-OH | 5.0 - 12.0 | br s (broad singlet) | - |

| 6-OH | 5.0 - 12.0 | br s (broad singlet) | - |

| H-3 | 6.0 - 6.5 | dd (doublet of doublets) | JH-H ≈ 2-3 Hz, JH-F ≈ 8-10 Hz |

| H-5 | 6.0 - 6.5 | d (doublet) | JH-H ≈ 2-3 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The fluorine atom will induce splitting of the signals for the carbons it is coupled to, which is a key diagnostic feature.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most downfield signal, expected around δ 190 ppm.

Aromatic Carbons:

C-2 (Fluorine-bearing): This carbon will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 240-260 Hz. Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

C-4 and C-6 (Hydroxyl-bearing): These carbons are expected to resonate at high field (downfield) due to the oxygen substitution, typically in the δ 150-165 ppm range.

C-1, C-3, and C-5: These carbons will show smaller C-F coupling constants if they are two or three bonds away from the fluorine atom. Their chemical shifts will be influenced by the combined effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| C=O | ~190 | d | ³JC-F ≈ 2-5 Hz |

| C-1 | ~115-125 | d | ²JC-F ≈ 20-25 Hz |

| C-2 | ~155-165 | d | ¹JC-F ≈ 240-260 Hz |

| C-3 | ~95-105 | d | ²JC-F ≈ 20-25 Hz |

| C-4 | ~160-170 | d | ³JC-F ≈ 2-5 Hz |

| C-5 | ~100-110 | s or d | ⁴JC-F ≈ 0-3 Hz |

| C-6 | ~150-160 | s or d | ⁴JC-F ≈ 0-3 Hz |

¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal is expected. The chemical shift and multiplicity of this signal are diagnostic. The signal for the fluorine atom at C-2 would likely appear as a doublet of doublets, resulting from coupling to the ortho proton (H-3) and the meta proton (H-1, the aldehyde proton, if coupling occurs). The typical chemical shift for an aryl fluoride (B91410) is in the range of -110 to -140 ppm relative to a standard like CFCl₃. researchgate.netspectrabase.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals. science.gov

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A cross-peak between the signals of H-3 and H-5 would confirm their adjacent relationship on the aromatic ring. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signals of H-3 and H-5 to their respective carbon signals, C-3 and C-5. ustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The aldehyde proton signal correlating to C-1, C-2, and C-6.

The H-3 signal correlating to C-1, C-2, C-4, and C-5.

The H-5 signal correlating to C-1, C-3, C-4, and C-6. These correlations would provide unequivocal evidence for the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl, aldehyde, and fluoro functional groups, as well as for the aromatic ring. researchgate.net

O-H Stretching: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the two hydroxyl groups. The broadness is a result of hydrogen bonding. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands between 3000 and 3100 cm⁻¹. The aldehydic C-H stretch usually gives rise to two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the aldehyde carbonyl stretching vibration is expected in the range of 1650-1680 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group, which may lower the frequency.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band due to the C-F stretching vibration is expected in the 1100-1300 cm⁻¹ region. capes.gov.br

O-H Bending and C-O Stretching: These vibrations contribute to the complex pattern of bands in the fingerprint region (below 1400 cm⁻¹). In-plane O-H bending and C-O stretching bands are typically found between 1200 and 1400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aldehyde (-CHO) | C-H Stretch | ~2850 and ~2750 | Weak |

| Aldehyde (-CHO) | C=O Stretch | 1650 - 1680 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluoro (-F) | C-F Stretch | 1100 - 1300 | Strong |

| Phenol (B47542) | C-O Stretch | 1200 - 1400 | Medium to Strong |

| Phenol | O-H Bend | 1200 - 1400 | Medium |

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes. It is particularly useful for identifying functional groups and elucidating molecular structure. For this compound and its derivatives, Raman spectroscopy would be expected to reveal characteristic vibrational frequencies.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H (phenolic, hydrogen-bonded) | 3311-3751 (broad) | conicet.gov.ar |

| C=O (aldehyde) | ~1628 | conicet.gov.ar |

| C=N (imine, in Schiff base derivatives) | 1614-1645 | conicet.gov.ar |

| C=C (aromatic) | 1419-1598 | conicet.gov.ar |

| C-OH (phenolic) | 1049-1284 | conicet.gov.ar |

| C-F | ~1122 | conicet.gov.ar |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₅FO₃), the exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity. HRMS is also crucial for confirming the structures of novel derivatives, such as those formed through reactions with 1,3,4-thiadiazole. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermolabile molecules. In ESI-MS, the molecule is typically observed as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species. For this compound and its derivatives, ESI-MS can confirm the molecular weight. conicet.gov.arresearchgate.net Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. rsc.org The fragmentation patterns are often predictable, involving the loss of small neutral molecules or radicals. nih.govdocbrown.inforsc.org For example, in the analysis of Schiff bases of 2,4-dihydroxybenzaldehyde (B120756), the mass spectra often show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) as the base peak. conicet.gov.arnih.gov

| Compound Type | Ionization Mode | Observed Ions (m/z) | Significance | Reference |

|---|---|---|---|---|

| Schiff bases of 2,4-dihydroxybenzaldehyde | Not specified | M⁺ or [M+H]⁺ | Molecular ion or protonated molecular ion | conicet.gov.ar |

| Benzaldehyde | Electron Ionization | 106, 105, 77 | [M]⁺, [M-H]⁺, [C₆H₅]⁺ | docbrown.info |

| 4-Phenacyloxy benzaldehyde derivatives | GC-MS | 318 | Molecular ion (for a specific derivative) | orientjchem.org |

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The positions and intensities of absorption and emission bands are sensitive to the molecular structure and its environment.

For derivatives of dihydroxybenzaldehydes, such as Schiff bases, the electronic spectra are characterized by π → π* and n → π* transitions. ijser.in The absorption maxima are influenced by the substituents on the aromatic rings and the polarity of the solvent. researchgate.net Some derivatives exhibit interesting photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the imine nitrogen in the excited state. This process often leads to a large Stokes shift and dual fluorescence emission. nih.gov In some cases, intramolecular charge transfer (ICT) from an electron-donating group to an electron-withdrawing group can also be observed, which is typically sensitive to solvent polarity. nih.gov

| Compound Type | Solvent | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Observed Phenomenon | Reference |

|---|---|---|---|---|---|

| Schiff base of 2,4-dihydroxybenzaldehyde | DMF | 304, 380 | Not reported | π → π* and n → π* transitions | ijser.in |

| Salicylideneaniline derivative | Cyclohexane | ~350 | >540 | ESIPT | nih.gov |

| Pentafluorophenyl-substituted Schiff base | Cyclohexane | 365-379 | 436, 551 | Dual emission (enol and keto forms) | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

For derivatives of dihydroxybenzaldehydes, single-crystal X-ray diffraction studies have revealed important structural features. For example, in Schiff base derivatives, the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen is a common feature, leading to a planar six-membered ring. nih.gov The crystal packing is often stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking. nih.govnih.govnih.gov In a co-crystal of acridine (B1665455) and 2,4-dihydroxybenzaldehyde, strong hydrogen bonds between the aldehyde's hydroxyl group and the nitrogen of acridine were observed. nih.govresearchgate.net Such studies are crucial for understanding the structure-property relationships in these molecules.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Schiff base derivative of 5-hydroxysalicylaldehyde (SB1) | Triclinic | P-1 | Not specified in abstract | researchgate.net |

| Co-crystal of Acridine and 2,4-dihydroxybenzaldehyde | Monoclinic | P2₁ | O-H···N hydrogen bonds, π-π stacking | nih.govresearchgate.net |

| 2,3-dimethoxybenzaldehyde | Not specified | Not specified | One methoxy (B1213986) group in the plane of the aromatic ring | nih.gov |

| 2,4-dimethoxybenzaldehyde | Not specified | Not specified | π-π stacking interactions | nih.gov |

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4,6 Dihydroxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of chemical compounds. These methods, ranging from Density Functional Theory (DFT) to ab initio and semi-empirical methods, provide a framework for understanding molecular behavior at the atomic level.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying substituted benzaldehydes due to its balance of accuracy and computational cost. For analogous compounds like 2,4-dihydroxybenzaldehyde (B120756), DFT calculations have been employed to investigate their reactivity. mdpi.com A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. mdpi.com This functional is known for providing reliable results for a wide range of organic molecules.

In a study on the reactivity of 2,4-dihydroxybenzaldehyde, the B3LYP functional was used to understand the influence of the hydroxyl group at the ortho position. mdpi.com The presence of this group was found to significantly increase the activation energy for certain reactions compared to 4-hydroxybenzaldehyde, thereby decreasing its reactivity. mdpi.com This effect is attributed to electronic repulsion and steric hindrance. mdpi.com For 2-Fluoro-4,6-dihydroxybenzaldehyde, it can be postulated that the additional fluorine atom and hydroxyl group would further modulate the electronic environment and steric profile of the molecule.

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use parameters derived from experimental data, also offer valuable insights. For complex benzaldehyde (B42025) derivatives, ab initio methods like Møller-Plesset perturbation theory (MP2) can provide a higher level of accuracy for electron correlation effects, though at a greater computational expense. researchgate.net Semi-empirical methods, on the other hand, offer a faster, albeit less precise, means of exploring large molecular systems or reaction pathways. For substituted benzaldehydes, these methods can be used for initial conformational searches before more rigorous DFT or ab initio calculations are performed.

The choice of basis set is crucial for the accuracy of quantum chemical calculations. For substituted benzaldehydes, Pople-style basis sets are commonly employed. A frequently used basis set in studies of similar molecules is 6-31++G(d,p). mdpi.com This basis set includes diffuse functions (the "++" notation) to accurately describe anions and weak interactions, as well as polarization functions (the "(d,p)" notation) on both heavy atoms and hydrogen atoms to account for the non-spherical nature of electron density in molecules. The combination of a functional like B3LYP with a basis set such as 6-31++G(d,p) defines the level of theory for the calculation. mdpi.com For instance, the B3LYP/6-31++G(d,p) level of theory was used to model the reaction pathways of 2,4-dihydroxybenzaldehyde. mdpi.com

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior, including its reactivity and spectroscopic properties. Key aspects of the electronic structure include the frontier molecular orbitals and the electrostatic potential surface.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a critical role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In computational studies of molecules analogous to this compound, the HOMO and LUMO distributions are analyzed to predict sites of electrophilic and nucleophilic attack. For example, in a study of 2,4-dihydroxybenzaldehyde, the interaction between the HOMO of a nucleophile (thiourea) and the LUMO of the benzaldehyde was examined to understand the reaction mechanism. mdpi.com

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

This table provides a general overview of Frontier Molecular Orbitals.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For substituted benzaldehydes, the MEP surface can reveal how the substituents influence the charge distribution. In this compound, the electronegative oxygen and fluorine atoms would be expected to create regions of negative potential, while the hydrogen atoms of the hydroxyl groups and the aldehydic proton would likely be in regions of positive potential. This information is crucial for understanding intermolecular interactions and predicting reaction sites.

| Color | Electrostatic Potential | Implication for Reactivity |

| Red | Negative | Susceptible to electrophilic attack. |

| Blue | Positive | Prone to nucleophilic attack. |

| Green/Yellow | Intermediate | Less reactive regions. |

This table illustrates the general interpretation of Molecular Electrostatic Potential (MEP) surfaces.

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the molecular structure of this compound and its chemical reactivity and physical properties is a critical area of study in computational and theoretical chemistry. The arrangement of the fluoro, hydroxyl, and aldehyde functional groups on the benzene (B151609) ring dictates the molecule's electronic and steric characteristics, which in turn govern its behavior in chemical reactions and determine its macroscopic properties.

Electronic Effects of Substituents

The reactivity of a substituted benzaldehyde is significantly influenced by the electronic nature of its substituents. In this compound, the fluorine atom at the C2 position acts as an electron-withdrawing group through its inductive effect. Conversely, the two hydroxyl groups at the C4 and C6 positions are strong electron-donating groups through resonance. This combination of electron-withdrawing and electron-donating groups creates a complex electronic environment on the aromatic ring.

Theoretical studies on various substituted benzaldehydes have shown that electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon atom in the aldehyde group, making it more susceptible to nucleophilic attack. mdpi.com For instance, in reactions like hemiaminal formation, benzaldehydes with electron-withdrawing substituents generally exhibit enhanced reactivity. mdpi.com Conversely, electron-donating groups can decrease the electrophilicity of the carbonyl carbon, potentially slowing down such reactions.

In the case of this compound, the interplay between the fluorine and hydroxyl groups is crucial. The electron-donating character of the hydroxyl groups may partially counteract the electron-withdrawing effect of the fluorine atom. Computational analyses, such as Density Functional Theory (DFT) calculations, can provide a more quantitative understanding of the electron distribution within the molecule and predict its reactivity in various chemical transformations.

Steric and Hydrogen Bonding Effects

The positions of the substituents also introduce steric and hydrogen bonding effects. The fluorine atom and a hydroxyl group are ortho to the aldehyde group. Ortho-substituents can sterically hinder the approach of reactants to the aldehyde functionality. researchgate.net However, they can also lead to steric acceleration in certain reactions. researchgate.net

Furthermore, the presence of hydroxyl groups ortho and para to the aldehyde group allows for the formation of intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the ortho-hydroxyl group and the carbonyl oxygen of the aldehyde can influence the conformation and reactivity of the molecule. Studies on o-hydroxybenzaldehydes have shown that such hydrogen bonds play a role in excited-state proton transfer (ESPT) reactions. researchgate.net

A computational study on 2,4-dihydroxybenzaldehyde highlighted that the presence of an ortho-hydroxyl group can significantly increase the activation energy for certain reactions, such as the Biginelli reaction, thereby decreasing reactivity. mdpi.com This effect was attributed to the ortho-hydroxyl group hindering the necessary polarization of the carbonyl group and the subsequent nucleophilic attack. mdpi.com A similar inhibitory effect might be anticipated for this compound due to the ortho-hydroxyl group.

Structure-Property Relationships

The physical and chemical properties of this compound are directly linked to its molecular structure. The presence of polar functional groups (fluoro, hydroxyl, and aldehyde) suggests that the molecule will exhibit a significant dipole moment and be relatively polar. The hydroxyl groups also enable the molecule to act as both a hydrogen bond donor and acceptor, which would influence its solubility in various solvents and its boiling point.

Computational methods can be employed to predict various molecular properties. The table below presents some computed properties for the related compound 2-Fluoro-4-hydroxybenzaldehyde (B1296990), which can offer insights into the expected properties of this compound.

| Property | Value for 2-Fluoro-4-hydroxybenzaldehyde | Source |

|---|---|---|

| Molecular Weight | 140.11 g/mol | nih.gov |

| XLogP3 | 1.1 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 140.02735756 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

The addition of a second hydroxyl group in this compound would be expected to increase the molecular weight, hydrogen bond donor and acceptor counts, and the topological polar surface area, likely leading to higher polarity and potentially different solubility characteristics compared to its monohydroxy counterpart.

Mechanistic Investigations of Biological Activities of 2 Fluoro 4,6 Dihydroxybenzaldehyde Derivatives

Antioxidant Activity Mechanisms

The antioxidant capabilities of phenolic compounds like 2-Fluoro-4,6-dihydroxybenzaldehyde are multifaceted, involving direct interaction with reactive oxygen species (ROS) and modulation of cellular antioxidant defense systems. The presence of hydroxyl (-OH) groups on the benzene (B151609) ring is central to these activities, and the introduction of a fluorine atom can further influence the compound's electronic properties and biological efficacy.

Free Radical Scavenging Pathways (e.g., DPPH, hydroxyl radicals)

The primary mechanism of antioxidant action for many phenolic compounds is their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thus interrupting the chain reactions of oxidation. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficiency.

Derivatives of dihydroxybenzaldehyde have demonstrated significant potential in scavenging free radicals. For instance, a glycosylated derivative of 4,6-dihydroxybenzaldehyde, namely 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, isolated from mulberry fruits, has been shown to inhibit the generation of reactive oxygen species. nih.govmdpi.com In studies involving 3,4-dihydroxybenzoic acid derivatives, a high radical scavenging ability was observed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with EC50 values indicating potent activity. researchgate.net The DPPH assay is a common method where the antioxidant's ability to decolorize the stable DPPH radical is measured spectrophotometrically. nih.gov

The nature of the radical species can influence the scavenging effectiveness. For example, some fluorinated nucleoside analogues were found to be ineffective against the DPPH radical but showed significant activity against peroxyl radicals, suggesting a degree of specificity in their action. nih.gov This highlights that the antioxidant activity of this compound derivatives may vary depending on the specific type of free radical encountered.

Metal Chelation Properties

The ability to chelate transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), is another important facet of antioxidant activity. These metals can catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via the Fenton reaction. By binding to these metal ions, chelating agents can prevent this radical formation.

Modulation of Oxidative Stress Pathways (e.g., ROS generation, Nrf2 pathway)

Beyond direct scavenging and chelation, derivatives of this compound may exert their antioxidant effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress. A key pathway in this regard is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Compounds containing an α,β-unsaturated carbonyl moiety can activate the Nrf2 pathway. nih.gov While this compound itself does not possess this feature, its derivatives can be synthesized to include it. Curcumin, a natural compound with an α,β-unsaturated carbonyl group, is a known activator of Nrf2. nih.gov

More directly, a glycoside of 4,6-dihydroxybenzaldehyde has been shown to suppress damage in human dermal fibroblasts induced by TNF-α by regulating oxidative and inflammatory responses, which includes the inhibition of ROS generation. nih.govmdpi.com This indicates an ability to interfere with the signaling cascades that lead to oxidative damage. Furthermore, analogues of 2,6-dihydroxybenzaldehyde (B146741) have demonstrated a protective effect in cells against a variety of pro-oxidant agents, underscoring their potential to bolster cellular defenses against oxidative insults. nih.gov

Antimicrobial Activity Mechanisms

The antimicrobial properties of this compound derivatives are likely attributable to a combination of factors, including their chemical structure and ability to interact with microbial cells.

Antibacterial Action (e.g., membrane disruption)

The precise antibacterial mechanisms of this compound have not been extensively detailed in the available literature. However, insights can be gleaned from studies on related benzaldehyde (B42025) and fluorinated compounds. Benzimidazole derivatives, for example, are known to act as purine (B94841) antimetabolites, interfering with the biosynthesis of nucleic acids and proteins in bacteria. mdpi.com The structural characteristics of the compound, such as the presence of electron-withdrawing groups, can play a crucial role in enhancing antibacterial activity. mdpi.com

A common mechanism of action for phenolic antibacterial agents is the disruption of the bacterial cell membrane. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. The lipophilicity of the compound, which can be modified by the fluorine substituent, will influence its ability to partition into the lipid bilayer of the bacterial membrane.

Antifungal Properties

The antifungal activity of benzaldehyde derivatives has been more specifically characterized. A study on 2-hydroxy-4-methoxybenzaldehyde, a structurally similar compound, revealed its potent antifungal effects against Fusarium graminearum. nih.gov The primary mechanism of action was identified as the destruction of the fungal cell membrane. nih.gov This was evidenced by a significant increase in membrane permeability, leading to lipid peroxidation and osmotic stress within the fungal cells. nih.gov

Given the structural similarities, it is highly probable that this compound and its derivatives exert their antifungal effects through a similar mechanism of membrane disruption. The hydroxyl groups and the aldehyde functional group are likely key to interacting with and disrupting the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.

Enzyme Inhibition Studies

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Derivatives of dihydroxybenzaldehyde have been investigated for their ability to inhibit various enzymes implicated in disease pathogenesis. Although direct experimental data on the enzyme inhibitory profile of this compound is not extensively available, the activities of its non-fluorinated analogs and other related compounds offer a predictive framework for its potential actions.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. While specific studies on this compound are lacking, derivatives of 2-amino-4,6-dimethylpyridine (B145770) have been shown to be moderately active inhibitors of both AChE and BChE. nih.gov The structural features of these inhibitors, such as molecular volume and the energy of the lowest unoccupied molecular orbital, were found to influence their binding affinity. nih.gov Given the structural similarities, it is plausible that this compound derivatives could also interact with the active sites of these enzymes. The hydroxyl and aldehyde groups could form hydrogen bonds, while the fluorine atom might engage in specific interactions, potentially leading to inhibitory activity.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of gastritis and peptic ulcers. The inhibition of urease is therefore a key target for the development of new antibacterial agents. nih.gov While there is no direct data on this compound, various Schiff bases derived from other aldehydes have demonstrated potent urease inhibitory activity. For instance, bis-Schiff bases of benzyl (B1604629) phenyl ketone have shown excellent inhibition, with some compounds exhibiting IC₅₀ values comparable to the standard inhibitor thiourea. nih.gov The presence of hydroxyl groups on the aromatic ring of aldehyde-derived inhibitors often contributes to their activity, suggesting that the dihydroxy substitution on the target compound could be beneficial for urease inhibition.

Table 1: Urease Inhibitory Activity of Selected Benzaldehyde-Related Derivatives

| Compound | IC₅₀ (µM) vs. H. pylori Urease | Reference |

| Compound 3 (bis-Schiff base) | 22.21 ± 0.42 | nih.gov |

| Compound 4 (bis-Schiff base) | 26.11 ± 0.22 | nih.gov |

| Compound 6 (bis-Schiff base) | 28.11 ± 0.22 | nih.gov |

| Thiourea (Standard) | 21.15 ± 0.32 | nih.gov |

This table presents data for structurally related compounds to illustrate the potential for urease inhibition by benzaldehyde derivatives.

Inhibition of Metabolic Enzymes (e.g., Fructose Bisphosphate Aldolase)

Fructose-1,6-bisphosphate aldolase (B8822740) (FBA) is a key enzyme in the glycolytic pathway and is essential for the survival of many microorganisms. There are two classes of FBA: Class I, found in animals and plants, and Class II, present in fungi and bacteria. The absence of Class II FBA in humans makes it an attractive target for the development of novel antimicrobial agents. researchgate.net While no studies have specifically tested this compound against FBA, the general principle of designing inhibitors that mimic the substrate or transition state could be applied. Potent and selective inhibitors of Class II FBA have been developed, demonstrating the feasibility of targeting this enzyme. researchgate.net The dihydroxybenzaldehyde scaffold could potentially be elaborated to create specific inhibitors of microbial FBA.

Molecular Docking and Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. In the absence of experimental data, docking studies can provide valuable insights into the potential interactions of this compound with various enzymes. For instance, docking studies of urease inhibitors have revealed that interactions with the nickel ions in the active site, as well as with key amino acid residues, are crucial for inhibition. researchgate.net For this compound, the hydroxyl groups and the aldehyde oxygen could act as hydrogen bond donors and acceptors, respectively, forming interactions with polar residues in an enzyme's active site. The fluorine atom, with its high electronegativity, could participate in electrostatic or halogen bonding interactions, potentially enhancing binding affinity and selectivity. Docking studies on other benzaldehyde derivatives with human serum albumin have also highlighted the importance of hydrogen bonding and van der Waals forces in ligand binding. researchgate.net

Anti-Inflammatory and Immunomodulatory Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant therapeutic interest.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule that plays a key role in the inflammatory process. Overproduction of NO by inducible nitric oxide synthase (iNOS) can lead to tissue damage. Therefore, inhibiting NO production is a valid anti-inflammatory strategy. A study on 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), a derivative of the core structure of interest, demonstrated significant inhibition of NO production in TNF-α-induced human dermal fibroblasts. nih.govebi.ac.ukmdpi.comnih.gov At a concentration of 50 μM, GDHBA decreased NO levels by 58.4%. nih.govebi.ac.ukmdpi.comnih.gov This finding suggests that the 4,6-dihydroxybenzaldehyde moiety is a key pharmacophore for the inhibition of NO production. The anti-inflammatory activity of other benzaldehyde derivatives has also been linked to the suppression of iNOS expression. nih.gov

Table 2: Effect of a 4,6-Dihydroxybenzaldehyde Derivative on Nitric Oxide (NO) Production

| Compound | Concentration (µM) | % Inhibition of NO Production | Cell Line | Reference |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde | 50 | 58.4 | Human Dermal Fibroblasts | nih.govebi.ac.ukmdpi.comnih.gov |

This table shows the inhibitory effect of a glucoside derivative, highlighting the potential of the core 4,6-dihydroxybenzaldehyde structure.

Modulation of Pro-inflammatory Mediators (e.g., PGE2, COX-2, iNOS)

Derivatives of dihydroxybenzaldehyde have demonstrated the ability to modulate key pro-inflammatory mediators, suggesting a potential anti-inflammatory role for this compound.

One closely related, albeit non-fluorinated, compound, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA), has been shown to significantly decrease the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in TNF-α-induced human dermal fibroblasts. nih.govmdpi.com In these studies, GDHBA at a concentration of 50 μM inhibited NO production by 58.4% and PGE2 levels by 53.8%. nih.govmdpi.comsemanticscholar.orgnih.gov The production of PGE2 is catalyzed by cyclooxygenase-2 (COX-2), an enzyme often upregulated during inflammation. The study on GDHBA also revealed a 31% decrease in the expression of COX-2. nih.govmdpi.comsemanticscholar.org

Similarly, studies on other benzaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde (B120756) (DHD), have shown suppression of NO production and the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. biomolther.org This indicates a common mechanistic pathway for dihydroxybenzaldehyde derivatives in mitigating inflammatory responses. The introduction of a fluorine atom to the 2-position of the benzaldehyde ring in this compound could potentially enhance these inhibitory activities on pro-inflammatory mediators.

Inhibitory Effects of Dihydroxybenzaldehyde Derivatives on Pro-inflammatory Mediators

| Compound | Model System | Mediator | Inhibition | Reference |

|---|---|---|---|---|

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA) | TNF-α-induced Human Dermal Fibroblasts | Nitric Oxide (NO) | 58.4% at 50 μM | nih.govmdpi.comsemanticscholar.orgnih.gov |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA) | TNF-α-induced Human Dermal Fibroblasts | Prostaglandin E2 (PGE2) | 53.8% at 50 μM | nih.govmdpi.comsemanticscholar.orgnih.gov |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA) | TNF-α-induced Human Dermal Fibroblasts | Cyclooxygenase-2 (COX-2) | 31% at 50 μM | nih.govmdpi.comsemanticscholar.org |

| 2,4-Dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW264.7 Macrophages | iNOS & COX-2 | Suppressed expression | biomolther.org |

Impact on Signaling Cascades (e.g., MAPKs, NF-κB)

The anti-inflammatory effects of dihydroxybenzaldehyde derivatives are often mediated through their influence on critical intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

Research on GDHBA has demonstrated its capacity to inhibit the phosphorylation of key components of the MAPK signaling pathway. In TNF-α-stimulated human dermal fibroblasts, GDHBA (50 μM) was found to decrease the phosphorylation of p38 (35.9%), ERK (47.9%), and JNK (49.5%). nih.govmdpi.comsemanticscholar.org These kinases are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

Furthermore, the NF-κB signaling pathway, a pivotal regulator of inflammation, is also a target for dihydroxybenzaldehyde derivatives. The same study on GDHBA showed a significant 55.9% decrease in the expression of NF-κB in response to TNF-α stimulation. nih.govmdpi.comsemanticscholar.org Another related compound, 2,4,6-Trihydroxybenzaldehyde, has been identified as an NF-κB inhibitor. medchemexpress.com Similarly, 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) has been shown to inhibit the phosphorylation of NF-κB in murine macrophages. nih.gov Given that the fluorine atom in this compound is an isostere of a hydroxyl group, it is plausible that this compound would also exhibit inhibitory effects on these signaling cascades.

Modulation of Signaling Cascades by Dihydroxybenzaldehyde Derivatives

| Compound | Model System | Signaling Pathway | Effect | Reference |

|---|---|---|---|---|

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA) | TNF-α-induced Human Dermal Fibroblasts | MAPK (p38, ERK, JNK) | Decreased phosphorylation | nih.govmdpi.comsemanticscholar.org |

| 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde (GDHBA) | TNF-α-induced Human Dermal Fibroblasts | NF-κB | Decreased expression | nih.govmdpi.comsemanticscholar.org |

| 2,4,6-Trihydroxybenzaldehyde | - | NF-κB | Inhibitor | medchemexpress.com |

| 3-Bromo-4,5-dihydroxybenzaldehyde | Murine Macrophages | NF-κB | Inhibited phosphorylation | nih.gov |

Fluorine Atom Contributions to Biological Activity and Molecular Recognition

The introduction of a fluorine atom into a bioactive molecule can profoundly influence its physicochemical properties and, consequently, its biological activity.

Lipophilicity and Membrane Permeation

Fluorine is the most electronegative element, and its incorporation can significantly alter the lipophilicity of a molecule, which in turn affects its ability to permeate cell membranes. The presence of C-F bonds can enhance membrane permeability and facilitate cell uptake. acs.org While specific data for this compound is not available, the strategic placement of fluorine is a common strategy in drug design to modulate this property.

Altered Binding Affinities

The substitution of a hydrogen atom or a hydroxyl group with fluorine can lead to altered binding affinities for biological targets. This is due to fluorine's ability to form strong non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein residues. These interactions can stabilize the ligand-protein complex, leading to enhanced biological activity. The unique properties of fluorine can change the electronic distribution within the molecule, potentially influencing its interaction with receptor binding sites. nih.gov

Investigations into DNA/Protein Interaction Potential

While direct studies on the DNA interaction of this compound are not available, research on related compounds provides some insights into its potential for protein interactions. A study on 3,4-dihydroxybenzaldehyde (B13553), a structurally similar compound, investigated its binding properties with human serum albumin (HSA), a major transport protein in the blood. The study found that 3,4-dihydroxybenzaldehyde binds to HSA with a strong affinity, primarily through hydrogen bonding and van der Waals forces. ncsu.edu This suggests that this compound could also interact with plasma proteins, which would influence its distribution and bioavailability in the body. The presence of the fluorine atom could further modulate this binding affinity.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block for Bioactive Compound Synthesis

The inherent structural features of 2-Fluoro-4,6-dihydroxybenzaldehyde, including its reactive aldehyde group, acidic hydroxyl moieties, and the modulating influence of the fluorine atom, make it a valuable precursor for the synthesis of complex organic molecules with potential biological activity. The strategic placement of these functional groups allows for a variety of synthetic manipulations, paving the way for the creation of diverse molecular architectures.

Pharmaceutical Lead Structures and Drug Discovery Scaffolds

The use of fluorinated building blocks is a dominant strategy in modern drug discovery, with a significant percentage of FDA-approved drugs containing fluorine. tandfonline.com The introduction of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule. nih.govbohrium.com this compound serves as an attractive starting material for generating novel pharmaceutical lead structures and scaffolds.

The aldehyde functionality can be readily transformed into a variety of other groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. For instance, the reaction of a related compound, 3-fluoro-4-hydroxybenzaldehyde (B106929), with phenylhydrazine (B124118) derivatives yields hydrazones with potent anti-inflammatory activity. ossila.com Similarly, aldol (B89426) condensation of 3-fluoro-4-hydroxybenzaldehyde with ketones has been used to synthesize curcuminoid analogues that exhibit significant inhibitory concentrations against human ovarian cancer cell lines. ossila.com These examples highlight the potential of the fluorinated benzaldehyde (B42025) core in generating biologically active compounds.

Furthermore, the dihydroxy-substituted aromatic ring is a common feature in many natural products and synthetic drugs, often contributing to antioxidant properties and interactions with biological targets. A glycosylated derivative, 2-O-β-d-glucopyranosyl-4,6-dihydroxybenzaldehyde, isolated from Morus alba (mulberry) fruits, has been shown to suppress damage in human dermal fibroblasts by regulating oxidative and inflammatory responses, suggesting its potential in skincare and as a therapeutic agent. acs.orgnih.gov This indicates that the core 4,6-dihydroxybenzaldehyde structure, as present in the fluorinated target molecule, is a promising pharmacophore.

The presence of the fluorine atom can further modulate the acidity of the phenolic hydroxyl groups and influence the electronic distribution within the aromatic ring, potentially leading to enhanced binding interactions with target enzymes or receptors. nih.gov The strategic use of this compound can thus lead to the discovery of novel drug candidates with improved efficacy and pharmacokinetic profiles.

Table 1: Potential Pharmaceutical Applications of this compound Derivatives

| Derivative Class | Potential Therapeutic Area | Rationale |

| Hydrazones | Anti-inflammatory | Based on the activity of analogous 3-fluoro-4-hydroxybenzaldehyde derivatives. ossila.com |

| Chalcones | Anticancer | Curcuminoid analogues from a related fluorobenzaldehyde show anticancer activity. ossila.com |

| Schiff Bases | Various | Versatile intermediates for a wide range of bioactive heterocycles. |

| Glycosides | Dermatologicals | The non-fluorinated glycoside shows antioxidant and anti-inflammatory effects. acs.orgnih.gov |

Agrochemical Development

The principles that make fluorinated compounds valuable in pharmaceuticals also extend to the agrochemical industry. researchgate.netnih.gov The introduction of fluorine can enhance the potency, selectivity, and metabolic stability of pesticides and herbicides. researchgate.net A significant portion of modern agrochemicals contains fluorine, often on an aromatic or heterocyclic scaffold. nih.gov

Advanced Materials Applications

The unique combination of functional groups in this compound also makes it a promising, albeit largely unexplored, candidate for applications in materials science. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics to materials. umn.edu

UV-Absorbing Materials and Photoprotection

Phenolic compounds are known to absorb ultraviolet (UV) radiation, a property that is utilized in sunscreens and UV stabilizers for materials. researchgate.netsun.ac.za The dihydroxy substitution on the benzaldehyde ring, similar to that in resorcinol (B1680541), suggests that this compound would exhibit significant UV absorption. acs.org The presence of the aldehyde group, which is a chromophore, would likely extend the conjugation and influence the absorption spectrum.

Polymer Chemistry and Polymer Precursors

The bifunctional nature of the hydroxyl groups and the reactive aldehyde group make this compound a potential monomer for the synthesis of novel fluorinated polymers. nih.govclemson.edu Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. umn.edu

This compound could potentially be used in condensation polymerization reactions. For example, it could react with other difunctional monomers, such as diisocyanates or diacyl chlorides, to form fluorinated polyurethanes or polyesters, respectively. The resulting polymers would incorporate the fluorinated dihydroxyphenyl unit into their backbone, which could enhance their thermal stability and chemical resistance. The aldehyde group could also be utilized in polymerization reactions, for instance, through reactions with amines to form poly(azomethine)s, or it could be modified prior to polymerization to introduce other polymerizable functionalities. The synthesis of polymers from fluorinated monomers is a well-established strategy for creating high-performance materials. clemson.edu

Organic Electronic Materials (Theoretical Considerations)

The electronic properties of organic molecules are of great interest for applications in fields such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine into organic molecules can significantly alter their electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net

Theoretical studies on benzaldehyde and its derivatives have shown that the electronic spectrum is characterized by n→π* and π→π* transitions. acs.orgresearchgate.net The substitution pattern of this compound, with its electron-donating hydroxyl groups and electron-withdrawing fluorine atom and aldehyde group, would create a complex electronic structure. The fluorine atom, being highly electronegative, generally lowers both the HOMO and LUMO energy levels, which can improve the stability of organic electronic materials. nih.gov

While no specific theoretical studies on this compound for electronic applications have been reported, the general principles of molecular design for organic electronics suggest that this molecule could be a useful building block. Its ability to participate in various chemical reactions would allow for its incorporation into larger conjugated systems, which are the basis of most organic electronic materials. Further theoretical and experimental investigations are needed to fully explore the potential of this compound in the field of organic electronics.

Chemo/Bio-Sensors and Probes

The unique structural features of this compound, namely its aromatic aldehyde group and the presence of both hydroxyl and fluorine substituents, suggest its potential as a scaffold for the design of novel chemo/bio-sensors.

Fluorescent Reagents and Probes

The development of fluorescent probes is a significant area of research, with applications ranging from cellular imaging to environmental monitoring. Aromatic aldehydes are known to participate in reactions that can lead to fluorescent products. For instance, condensation reactions with specific analytes can result in the formation of Schiff bases, which may exhibit distinct fluorescent properties.